molecular formula C12H14BrN3 B11809955 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole

5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B11809955
M. Wt: 280.16 g/mol
InChI Key: IJBISQGUDCIZBL-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both bromine and piperidine functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Bromination: The benzimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Piperidine introduction: The final step involves the introduction of the piperidine group at the 2-position of the benzimidazole ring. This can be done through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide ions. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders and infectious diseases.

    Biological research: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Chemical biology: It serves as a probe for studying biological pathways and molecular interactions.

    Industrial applications: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole depends on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the bromine and piperidine-like structure but has a pyrimidine core instead of a benzimidazole core.

    2-(Piperidin-2-yl)-1H-benzo[d]imidazole: Similar structure but lacks the bromine atom.

    5-Bromo-1H-benzo[d]imidazole: Similar structure but lacks the piperidine group.

Uniqueness

5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both bromine and piperidine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

6-bromo-2-piperidin-2-yl-1H-benzimidazole

InChI

InChI=1S/C12H14BrN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)

InChI Key

IJBISQGUDCIZBL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

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